(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Overview
Description
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C17H21NO3·HBr. It is known for its applications in various fields, including medical, environmental, and industrial research . The compound is characterized by the presence of two methoxy groups on the benzyl ring and a methoxy group on the benzylamine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide typically involves the reaction of (2,3-dimethoxybenzyl)amine with (4-methoxybenzyl)amine in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: Acidic catalyst to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its binding affinity and specificity, leading to modulation of biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide
- (2,3-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide
- (2,3-Dimethoxybenzyl)(4-ethoxybenzyl)amine hydrobromide
Uniqueness
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is unique due to the specific positioning of the methoxy groups, which influence its chemical reactivity and biological activity. The presence of both 2,3-dimethoxy and 4-methoxy groups provides a distinct steric and electronic environment, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-9-7-13(8-10-15)11-18-12-14-5-4-6-16(20-2)17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUASOCDARUUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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